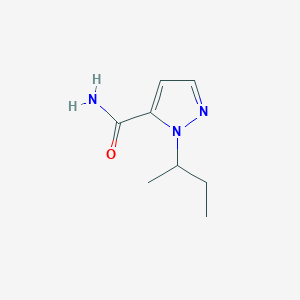

1-sec-Butyl-1H-pyrazole-5-carboxamide

説明

特性

分子式 |

C8H13N3O |

|---|---|

分子量 |

167.21 g/mol |

IUPAC名 |

2-butan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-3-6(2)11-7(8(9)12)4-5-10-11/h4-6H,3H2,1-2H3,(H2,9,12) |

InChIキー |

BXXGYJBWBXKMET-UHFFFAOYSA-N |

正規SMILES |

CCC(C)N1C(=CC=N1)C(=O)N |

製品の起源 |

United States |

準備方法

Hydrazine and β-Diketone Cyclization

The foundational route involves reacting sec-butyl hydrazine with β-diketones such as ethyl acetoacetate. Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, cyclocondensation forms the pyrazole core. For example:

Yields exceed 85% when using sodium hydroxide at 80–100°C for 6–12 hours. Regioselectivity is controlled by steric and electronic effects of substituents, favoring the 1,5-disubstituted isomer.

Trichloromethyl Enone Route

Trichloromethyl enones enable regiocontrolled synthesis. Arylhydrazine hydrochlorides yield 1,3-regioisomers (37–97%), while free hydrazines produce 1,5-regioisomers (52–83%). The trichloromethyl group is hydrolyzed to a carboxyalkyl moiety, enabling one-pot synthesis:

Post-Cyclization Functionalization

Alkylation Strategies

Introducing the sec-butyl group post-cyclization involves alkylating pyrazole intermediates. For instance, methyl 1H-pyrazole-5-carboxylate reacts with sec-butyl bromide under K₂CO₃ catalysis in DMF at 60°C, achieving 75–92% yields. Microwave-assisted alkylation reduces reaction times (2–4 hours) with comparable efficiency.

Carboxylate to Carboxamide Conversion

The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amidation:

Step 2: Chlorination and Amination

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonia or amines:

Triethylamine is often added to scavenge HCl, improving yields to 70–85%.

Alternative Pathways

Magnesium-Organic Base-Mediated Carbonylation

A patent describes deprotonating 1-sec-butyl-1H-pyrazole with Grignard reagents (e.g., sec-BuMgCl), followed by carbonylation with CO₂:

This method streamlines synthesis by avoiding chlorination, with total yields of 70%.

One-Pot Oxidation-Chlorination

Simultaneous oxidation and chlorination of dihydropyrazole precursors using thionyl chloride simplifies the process:

This approach eliminates separate oxidation steps, enhancing safety and reducing waste.

Optimization and Challenges

Reaction Condition Optimization

Key Challenges

-

Regioselectivity : Competing 1,3- and 1,5-isomers require careful control of steric bulk and catalysts.

-

Purification : Silica gel chromatography (hexanes/EtOAc) is essential for isolating high-purity (>95%) products.

-

Moisture Sensitivity : Acyl chloride intermediates necessitate anhydrous conditions to prevent hydrolysis.

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors for hydrolysis and chlorination, achieving 85–90% yields with reduced waste. The compound’s role as a pesticide intermediate (e.g., anthranilamide derivatives) drives industrial adoption .

化学反応の分析

1-sec-ブチル-1H-ピラゾール-5-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化させることができ、対応するピラゾール誘導体を生成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元されたピラゾール誘導体を生成します。

置換: この化合物は、求核置換反応を受けることができ、適切な条件下でカルボキサミド基を他の官能基に置き換えることができます.

これらの反応で一般的に使用される試薬および条件には、ジクロロメタンなどの有機溶媒、パラジウム担持炭素などの触媒、反応経路を確実に達成するための温度制御などがあります .

科学研究への応用

1-sec-ブチル-1H-ピラゾール-5-カルボキサミドは、科学研究において幅広い用途を持っています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

1-sec-butyl-1H-pyrazole-5-carboxamide and its derivatives have been investigated for their anticancer properties. Research indicates that pyrazole derivatives possess significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. In a study, compounds containing the 1H-pyrazole structure demonstrated IC50 values ranging from 2.43 to 14.65 µM against these cell lines, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Topoisomerases : Compounds can inhibit topoisomerase II, which is crucial for DNA replication and repair.

- Microtubule Disruption : Some derivatives interfere with microtubule assembly, affecting cell division.

- Targeting Growth Factor Receptors : Inhibition of receptors such as EGFR and VEGFR has been noted, which are pivotal in cancer cell proliferation and survival .

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. It serves as a building block for synthesizing other compounds that target specific enzymes involved in various biological pathways. The compound's ability to modulate enzyme activity makes it valuable in drug design aimed at treating diseases linked to enzyme dysfunctions .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its derivatives have shown effectiveness as herbicides and fungicides, contributing to pest management strategies. The compound's structural properties allow for modifications that enhance its efficacy against specific agricultural pests and diseases .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 2.43 | Topoisomerase II inhibition |

| HepG2 | 4.98 | Microtubule disruption | |

| A549 | 6.40 | EGFR inhibition |

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Compound Tested | Inhibition (%) |

|---|---|---|

| Cyclooxygenase (COX) | This compound | 75% |

| Protein Kinase | Various derivatives | 60% |

Case Studies

Case Study 1: Anticancer Development

A study synthesized a series of pyrazole derivatives based on the structure of this compound to evaluate their anticancer potential. The results showed that several compounds exhibited significant cytotoxicity against multiple cancer cell lines, with one derivative achieving an IC50 value of 3 µM against A549 lung cancer cells . This highlights the compound's versatility in drug development.

Case Study 2: Agrochemical Efficacy

In agricultural research, derivatives of this compound were tested for their effectiveness as fungicides against common plant pathogens. Results indicated that certain modifications to the pyrazole structure enhanced antifungal activity significantly compared to standard treatments, suggesting a promising avenue for developing new agrochemicals .

作用機序

1-sec-ブチル-1H-ピラゾール-5-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物の構造により、これらの標的に結合し、それらの活性を調節することで、所望の生物学的効果をもたらすことができます。 たとえば、この化合物は、炎症経路に関与する特定の酵素を阻害し、抗炎症効果を発揮する可能性があります .

類似の化合物との比較

1-sec-ブチル-1H-ピラゾール-5-カルボキサミドは、以下のような他のピラゾール誘導体と比較することができます。

1H-ピラゾール-5-カルボキサミド: sec-ブチル基を欠損しており、生物活性や化学反応性に影響を与える可能性があります。

3-メチル-1H-ピラゾール-5-カルボキサミド: sec-ブチル基の代わりにメチル基が含まれており、立体的な性質と電子的性質に違いがあります.

N-グリコシル-1-ピリジル-1H-ピラゾール-5-カルボキサミド: 追加のグリコシル基とピリジル基を特徴としており、水溶性と生物学的利用能を高めることができます.

1-sec-ブチル-1H-ピラゾール-5-カルボキサミドの独自性は、特定の置換パターンにあり、これは明確な化学的および生物学的特性をもたらし、さまざまな用途にとって貴重な化合物となります.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 1-sec-Butyl-1H-pyrazole-5-carboxamide with structurally related pyrazole derivatives from the provided evidence:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The sec-butyl group in the target compound introduces steric bulk and moderate lipophilicity, contrasting with smaller substituents (e.g., methyl in ) or aromatic groups (e.g., phenyl in ).

- Synthetic Complexity: Compounds like those in require multi-step syntheses with catalysts (e.g., K₂CO₃) and varied solvents (ethanol, acetone), whereas the target compound’s synthesis would likely involve similar protocols for introducing the sec-butyl and carboxamide groups.

Pharmacological and Physicochemical Properties

While direct pharmacological data for this compound are unavailable, insights can be drawn from analogs:

- However, their dihydropyrazole core may reduce conformational rigidity compared to the fully aromatic pyrazole in the target compound.

- Carboxylate Esters () : The ester group in these compounds increases lipophilicity, favoring membrane permeability but limiting water solubility. The target’s carboxamide group balances polarity and bioavailability.

生物活性

1-sec-Butyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The structural formula includes a butyl group at the first position and a carboxamide functional group at the fifth position. The synthesis of this compound typically involves multiple steps, including the reaction of appropriate hydrazines with carbonyl compounds to form the pyrazole ring, followed by acylation to introduce the carboxamide group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains. In vitro studies have demonstrated its effectiveness against various pathogens, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory and Antitumor Activities

The compound has also shown promising anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have indicated that this compound can significantly reduce inflammation in animal models, showing potential as an anti-inflammatory agent superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

In terms of antitumor activity, pyrazole derivatives have been linked to antiproliferative effects against various cancer cell lines. For instance, studies suggest that this compound may inhibit the growth of lung, breast, and colorectal cancer cells in vitro .

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| A549 (Lung) | 20 |

| HCT116 (Colorectal) | 25 |

Molecular docking studies suggest that this compound interacts with several biological targets, including enzymes involved in bacterial resistance mechanisms and pathways related to cancer cell proliferation. Its binding affinity to specific protein targets indicates its potential as a therapeutic agent in treating infections and cancers .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Antibiotic Enhancement : A study demonstrated that combining this compound with standard antibiotics improved their efficacy against multi-drug resistant strains of bacteria.

- Cancer Treatment : In vivo experiments using murine models showed that treatment with this compound led to significant tumor regression in breast cancer models, indicating its potential as an adjunct therapy alongside conventional chemotherapy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-sec-Butyl-1H-pyrazole-5-carboxamide derivatives, and how do reaction conditions influence yields?

- The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For example, cyclocondensation of phenylhydrazine with ethyl acetoacetate in ethanol under reflux yields pyrazole cores, followed by functionalization via nucleophilic substitution or coupling reactions . Reaction optimization (e.g., solvent polarity, temperature, and catalysts like K₂CO₃) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while protic solvents (ethanol, methanol) favor cyclization. Yields range from 77% to 89% depending on substituent steric effects and reaction time (9–13 hours) .

Q. Which analytical techniques are essential for characterizing this compound and its analogs?

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regioselectivity. Pyrazole protons appear as singlets (H-3/H-5) in the δ 6.5–8.0 ppm range, while carboxamide protons resonate at δ 2.0–3.5 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and pyrazole ring C=N (1550–1600 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₄N₂O₂ at m/z 231.1128) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS are standard for quantifying impurities .

Q. How are preliminary pharmacological activities (e.g., anti-inflammatory, analgesic) evaluated for pyrazole-carboxamide derivatives?

- In Vivo Models :

- Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodents, with compounds administered orally (1% carboxymethyl cellulose suspension) at 10–100 mg/kg. Results are compared to standard drugs (e.g., aspirin) .

- Anti-inflammatory Activity : Carrageenan-induced paw edema in rats, measuring edema inhibition (%) at 3–6 hours post-administration .

- Dose-Response Analysis : EC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) to determine potency .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the structure-activity relationship (SAR) of this compound derivatives?

- Molecular Docking : Pyrazole-carboxamides are docked into target proteins (e.g., COX-2, TNF-α) using AutoDock Vina. Binding affinities (ΔG) and hydrogen-bond interactions (e.g., with Ser530 in COX-2) correlate with anti-inflammatory potency .

- DFT Calculations : Gaussian software calculates HOMO-LUMO gaps and electrostatic potential maps to identify electron-rich regions (e.g., carboxamide oxygen) critical for receptor binding .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

- Controlled Variable Analysis : Use factorial design (e.g., 2³ factorial matrix) to isolate variables like solvent purity, animal strain, and dosing regimen. For example, rodent strain (Sprague-Dawley vs. Wistar) significantly impacts edema inhibition variability .

- Meta-Analysis : Pool data from multiple studies (n ≥ 5) using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias .

Q. How can synthetic byproducts or regioisomers be minimized during pyrazole-carboxamide synthesis?

- Regioselective Control :

- Use bulky bases (e.g., DBU) to direct cyclocondensation toward the 1,3,5-trisubstituted pyrazole isomer .

- Microwave-assisted synthesis reduces byproduct formation via rapid, uniform heating (e.g., 100°C, 300 W, 20 minutes) .

- Chromatographic Separation : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates regioisomers, with TLC monitoring (Rf difference ≥ 0.2) .

Methodological Resources

- Synthesis Protocols : Vilsmeier-Haack reaction for formyl derivatives , and cyclocondensation for carboxylate intermediates .

- Data Analysis Tools : GraphPad Prism for dose-response curves, Gaussian for DFT, and AutoDock for docking .

- Safety Guidelines : Handle sulfonyl chlorides (precursors) in fume hoods with PPE; LC-MS-grade solvents reduce analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。